molecular formula C9H9NO4 B1295979 Methyl 2-(4-nitrophenyl)acetate CAS No. 2945-08-6

Methyl 2-(4-nitrophenyl)acetate

Cat. No. B1295979
CAS RN: 2945-08-6
M. Wt: 195.17 g/mol
InChI Key: PQRGTRBYCFLHKY-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrophenyl)acetate is a chemical compound that is related to various nitrophenyl acetates and their derivatives. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other organic compounds. The presence of the nitro group on the phenyl ring and the acetate ester function makes these compounds versatile for further chemical transformations.

Synthesis Analysis

The synthesis of compounds related to methyl 2-(4-nitrophenyl)acetate can involve various strategies. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is an example of a method that could potentially be adapted for the synthesis of methyl 2-(4-nitrophenyl)acetate derivatives . Another related synthesis involves the preparation of (2-methyl-3-nitrophenyl)acetic acid, which is an intermediate of Ropinirol, using 2-methyl-3-nitrobenzaldehyde as a starting material . These methods highlight the reactivity of the nitrophenyl acetate moiety and its utility in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-(4-nitrophenyl)acetate has been characterized using various techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) . These studies provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

The chemical reactivity of nitrophenyl acetates is diverse. For example, the reaction of p-nitrophenyl acetate with 6-substituted 2,4-diamino-1,3,5-triazines has been kinetically studied, revealing insights into the nucleophilic attack mechanisms . Additionally, unexpected products can arise from reactions involving nitrophenyl compounds, such as the formation of (2,4-dichloro-5-nitrophenyl)methylene diacetate from a reaction that was anticipated to yield a different product . These studies demonstrate the complexity and unpredictability of chemical reactions involving nitrophenyl acetates.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-(4-nitrophenyl)acetate derivatives can be influenced by the presence of the nitro group and the acetate moiety. For instance, solvatochromism studies on heteroaromatic compounds, including those with nitrophenyl groups, show how hydrogen bonding can affect the IR spectrum and dipole moment in solution . Theoretical calculations, such as those performed using density functional theory (DFT), can predict local and global chemical activities, as well as non-linear optical behaviors of these compounds . These properties are essential for the application of nitrophenyl acetates in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

Chromogenic Substrate for Esterases

Methyl 2-(4-nitrophenyl)acetate is used in the study of esterases, enzymes that play a crucial role in activating prodrugs in human cells. Levine, Lavis, and Raines (2008) explored a stable chromogenic substrate for esterases, highlighting the potential of such compounds in various assays. They addressed the limitations of p-nitrophenyl acetate, a commonly used substrate that is unstable in aqueous solutions, by using a trimethyl lock moiety for structural isolation, which resulted in the release of p-nitroaniline upon ester hydrolysis. This prochromophore could find significant use in biochemical assays due to its stability and efficiency (Levine, Lavis, & Raines, 2008).

Reaction with Diamino-triazines

Konakahara et al. (1988) conducted a kinetic study on the reaction of p-nitrophenyl acetate with various diamino-triazines in aqueous DMSO. Their research aimed to understand the nucleophilic reaction mechanisms involved in these processes. This study has implications in the synthesis of compounds where p-nitrophenyl acetate derivatives are involved, offering insights into their reactivity and potential applications in chemical synthesis (Konakahara, Kishimoto, Sato, Takagi, & Sato, 1988).

Safety And Hazards

“Methyl 2-(4-nitrophenyl)acetate” is associated with some safety hazards. It has a GHS07 pictogram, a signal word of “Warning”, and hazard statements including H302 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

methyl 2-(4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRGTRBYCFLHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296874
Record name methyl 2-(4-nitrophenyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-nitrophenyl)acetate

CAS RN

2945-08-6
Record name Methyl p-nitrophenylacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (4-nitrophenyl)acetate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-(4-nitrophenyl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL P-NITROPHENYLACETATE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMK2BOL4OA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A 1-L single-neck round-bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with 4-nitrophenylacetic acid (14.1 g, 77.5 mmol), anhydrous methanol (130 mL) and concentrated sulfuric acid (12.0 mL, 216 mmol), and the reaction mixture was heated at reflux for 16 h. After this time, the reaction was concentrated to dryness under reduced pressure. The resulting residue was partitioned between water (500 mL) and diethyl ether (200 mL) and the layers separated. The aqueous phase was extracted with diethyl ether (100 mL). The combined organic phases were washed with saturated aqueous sodium carbonate and dried over magnesium sulfate, and the drying agent was removed by filtration. The filtrate was concentrated under reduced pressure and dried to a constant weight under vacuum to afford a 96% yield of 1 (14.6 g) as a white solid: mp 45-46° C.; 1H NMR (500 MHz, CDCl3) δ 8.19 (d, 2H, J=8.5 Hz), 7.46 (d, 2H, J=8.5 Hz), 3.75 (s, 2H), 3.73 (s, 3H). Reference: Tetrahedron 2002, 58, 10113.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Yield
96%

Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (1 mL) was added to a solution of 4-nitrophenylacetic acid (10.0 g, 55.2 mmol) in anhydrous MeOH and heated under reflux for 3 hours. After evaporation of solvent under reduced pressure the mixture was dissolved in ethyl acetate and washed sequentially with 5% sodium bicarbonate, water, and brine. The organic phase was dried over Na2SO4, filtered, and the filtrate was concentrated under reduced pressure. The residue was solidified on standing at a temperature in the range of 15° C. to 40° C. to afford the title compound as a white solid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a mixture of 2-(4-nitrophenyl)acetic acid (1 g, 5.52 mmol) dissolved in methanol (100 mL) cooled to 0° C., was added thionyl chloride (1.31 mL, 11 mmol) dropwise slowly. The mixture was stirred at 0° C. for 30 min then 25° C. for 1 h. TLC Rf=0.5 PDT (50% EtOAc/heptane; Rf=0.2 for SM). The mixture was concentrated under reduced pressure to afford (4-nitro-phenyl)-acetic acid methyl ester (1.1 g, 100%). 1H NMR (CDCl3) δ 8.2 (d, 1H), 7.5 (d, 1H), 3.79 (s, 2H), 3.78 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step Two
Name
EtOAc heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a stirred MeOH (100 mL) solution of 2-(4-nitrophenyl)acetic acid (10.0 g, 55.202 mmol, 1.0 eq) SOCl2 (6.7 mL, 110.045 mmol, 2.0 eq) was added at 0° C. for 10 min and the mixture was stirred at RT for 2 h, then excess of SOCl2 was removed under vacuum and the residue was dissolved in EtOAC (50 mL), washed with water, sat. (aq) NaHCO3, dried (Na2SO4) and the solvent was evaporated to get methyl 2-(4-nitrophenyl)acetate (10.5 g, 98%, solid; TLC system: EtOAc/PE (3:7), Rf: 0.60).
Quantity
6.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
SG Kim - Letters in Organic Chemistry, 2012 - ingentaconnect.com
The first efficient organocatalytic conjugate addition reaction of 2-arylacetates and 2-arylacetonitriles having an electron-withdrawing group to nitroalkenes has been achieved using a …
Number of citations: 1 www.ingentaconnect.com
SW Seo, SG Kim - Tetrahedron Letters, 2012 - Elsevier
The asymmetric organocatalytic Michael addition reaction of 2-arylacetates and 2-arylacetonitriles having an electron-withdrawing group to α,β-unsaturated aldehydes has been …
Number of citations: 17 www.sciencedirect.com
J Do, SG Kim - Tetrahedron Letters, 2011 - Elsevier
A catalytic conjugate addition reaction of 2-arylacetates and 2-arylacetonitriles having an electron-withdrawing group to α,β-unsaturated ketones has been established using pyrrolidine …
Number of citations: 19 www.sciencedirect.com
MR Silva, B Milne, JT Coutinho, LCJ Pereira… - Solid State …, 2016 - Elsevier
A new 1D complex has been prepared and characterized. X-ray single crystal structure confirms that the Cu(II) ions assemble in alternating chains with Cu … Cu distances of 2.5685(4) …
Number of citations: 1 www.sciencedirect.com
X Guo, Y Chen, CT Seto - Bioorganic & medicinal chemistry, 2018 - Elsevier
Parasites have developed a variety of strategies for invading hosts and escaping their immune response. A common mechanism by which parasites escape nitric oxide (NO) toxicity is …
Number of citations: 8 www.sciencedirect.com
AY Nuriye, J Barr - Results in Chemistry, 2022 - Elsevier
Iodine-promoted dimerization of enolates of methyl 2-arylacetates generated with tBuOK under equilibrium conditions are reported. The oxidative homocoupling reaction furnishes a …
Number of citations: 2 www.sciencedirect.com
KB Bahnck, A Shavnya, Y Tao, SC Lilley… - …, 2012 - thieme-connect.com
A practical access to an unprecedented, fused bicyclic 4-amino-2-alkoxy-7,8-dihydropyrido[4,3-d]pyrimidin-5-one scaffold is developed. The synthesis of the potent inhibitor, 2-{4-[4-…
Number of citations: 2 www.thieme-connect.com
B Xu, ZP Wang, Q Liu, X Yang, X Li, D Huang… - European Journal of …, 2021 - Elsevier
Pyruvate dehydrogenase kinases (PDKs) are promising therapeutic targets that have received increasing attentions in cancer metabolism. In this paper, we report the synthesis and …
Number of citations: 5 www.sciencedirect.com
AK Padala, V Saikam, A Ali, QN Ahmed - Tetrahedron, 2015 - Elsevier
An efficient, mild, cost effective and practical method is presented for generation of esters (RCO 2 R′) from acids (RCO 2 H)/ 2-oxoacids (RCOCO 2 H)/ 2-oxoaldehydes (RCOCHO)/ 2-…
Number of citations: 12 www.sciencedirect.com
M Hutchby, M Hutchby - Novel Synthetic Chemistry of Ureas and Amides, 2013 - Springer
For rapid screening of conditions and substrates, reactions were frequently carried out using a Radley’s 12 port reaction carousel with reduced volume tubes. However results were …
Number of citations: 2 link.springer.com

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